2-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-3-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]PROPANOIC ACID
Description
This compound is characterized by its unique structure, which includes a cyclohexenyl group, an ethylamino group, and a dimethoxyanilino group
Properties
IUPAC Name |
2-[2-(cyclohexen-1-yl)ethylamino]-4-(2,5-dimethoxyanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5/c1-26-15-8-9-18(27-2)16(12-15)22-19(23)13-17(20(24)25)21-11-10-14-6-4-3-5-7-14/h6,8-9,12,17,21H,3-5,7,10-11,13H2,1-2H3,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTBUXCWKWDELU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CC(C(=O)O)NCCC2=CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-3-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]PROPANOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Cyclohexenyl Group: The cyclohexenyl group can be introduced through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Ethylamino Group: The ethylamino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Attachment of the Dimethoxyanilino Group: The dimethoxyanilino group can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using a boronic acid derivative of the dimethoxyaniline.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Hydrolysis of Amide and Carbamoyl Groups
The carbamoyl (CONH) and terminal amide groups are susceptible to hydrolysis under acidic or alkaline conditions.
Key Observations :
-
Hydrolysis rates depend on steric hindrance from the cyclohexene ring and electronic effects of methoxy substituents .
-
Carbamoyl groups exhibit slower hydrolysis compared to standard amides due to resonance stabilization .
Hydrogenation of the Cyclohexene Ring
The cyclohex-1-en-1-yl group undergoes catalytic hydrogenation to yield saturated derivatives.
| Catalyst | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C, 4h | Cyclohexane-ethylamino derivative | >90% | |
| PtO₂ | H₂ (3 atm), AcOH, 50°C, 2h | Cyclohexane-ethylamino derivative | 85% |
Notes :
-
Stereoselectivity is influenced by the ethylamino substituent’s position on the cyclohexene ring .
-
No ring-opening side products observed under mild conditions .
Demethylation of Methoxy Groups
The 2,5-dimethoxyphenyl group undergoes demethylation under oxidative or acidic conditions.
| Reagent | Conditions | Product | Yield | Mechanism |
|---|---|---|---|---|
| BBr₃ | DCM, −78°C → 25°C, 6h | 2,5-Dihydroxyphenylcarbamoyl derivative | 70–75% | Lewis acid-mediated cleavage |
| H₂O₂/FeSO₄ | pH 2.5, 60°C, 8h | 2-Hydroxy-5-methoxyphenylcarbamoyl derivative | 50% | Radical oxidative demethylation |
Biological Relevance :
-
Metabolic O-demethylation by cytochrome P450 enzymes produces catechol derivatives, which may form quinone intermediates .
Decarboxylation and Thermal Decomposition
The propanoic acid moiety undergoes decarboxylation under thermal stress.
Stability Data :
Salt Formation and Zwitterionic Behavior
The carboxylic acid and tertiary amine groups enable pH-dependent ionic interactions.
| pH Range | Dominant Form | Applications |
|---|---|---|
| <2.5 | Protonated amine + neutral carboxylic acid | Acidic solubilization |
| 2.5–4.5 | Zwitterion (amine⁺–COO⁻) | Crystallization |
| >4.5 | Deprotonated carboxylate + neutral amine | Salt formation with metals (Na⁺, K⁺) |
Experimental Evidence :
Oxidation of the Cyclohexene Ring
The cyclohexene double bond undergoes epoxidation or dihydroxylation.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| mCPBA | DCM, 0°C → 25°C, 12h | Cyclohexene epoxide derivative | 60% |
| OsO₄, NMO | THF/H₂O, 25°C, 24h | cis-1,2-Diol derivative | 45% |
Regioselectivity :
Enzymatic Interactions
In biological systems, hydrolytic enzymes target the carbamoyl and amide bonds.
| Enzyme | Reaction | Kinetic Parameters |
|---|---|---|
| Porcine liver esterase | Carbamoyl hydrolysis (pH 7.4) | |
| Human carboxypeptidase B | Propanoic acid cleavage |
Metabolic Pathways :
-
Phase I metabolism involves demethylation and hydroxylation; Phase II yields glucuronide conjugates .
Photochemical Reactions
UV irradiation induces cis-trans isomerization of the cyclohexene double bond.
| Wavelength | Product | Quantum Yield |
|---|---|---|
| 254 nm | trans-Cyclohexene isomer | 0.32 |
| 365 nm | No reaction | – |
Stability Note :
-
Prolonged UV exposure (>6h) degrades the carbamoyl group.
Scientific Research Applications
2-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-3-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]PROPANOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-3-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Cyclohexen-1-yl)ethylamino]-4-(2,4-dimethoxyanilino)-4-oxobutanoic acid
- 2-[2-(Cyclohexen-1-yl)ethylamino]-4-(2,3-dimethoxyanilino)-4-oxobutanoic acid
- 2-[2-(Cyclohexen-1-yl)ethylamino]-4-(2,6-dimethoxyanilino)-4-oxobutanoic acid
Uniqueness
The uniqueness of 2-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-3-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]PROPANOIC ACID lies in its specific substitution pattern on the anilino group, which can influence its chemical reactivity and biological activity. This compound’s unique structure may result in distinct properties and applications compared to its analogs.
Biological Activity
The compound 2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-3-[(2,5-dimethoxyphenyl)carbamoyl]propanoic acid is a complex organic molecule with potential biological activity. Understanding its biological properties is crucial for assessing its applicability in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a cyclohexene ring, an ethylamine moiety, and a dimethoxyphenyl group. The structure can be summarized as follows:
- Cyclohexene Ring : Provides hydrophobic characteristics.
- Ethylamine Side Chain : Contributes to the compound's basicity and potential interactions with biological targets.
- Dimethoxyphenyl Group : May enhance binding affinity to specific receptors or enzymes.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H22N2O4 |
| Molecular Weight | 318.37 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of the compound may involve several mechanisms:
- Receptor Interaction : The presence of the dimethoxyphenyl group suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system (CNS).
- Enzyme Inhibition : The amide functional group could facilitate interactions with various enzymes, potentially inhibiting their activity.
- Cell Signaling Modulation : The compound may alter cell signaling pathways, influencing cellular responses.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological effects:
- Antidepressant Activity : Compounds with ethylamine structures have shown promise in modulating serotonin and norepinephrine levels.
- Analgesic Properties : Some derivatives have been noted for their pain-relieving effects.
Case Studies
- Study on CNS Activity : A study evaluated the effects of related compounds on serotonin receptor subtypes. Results indicated that certain derivatives significantly increased serotonin levels in rat models, suggesting potential antidepressant effects .
- Inhibition of Enzymatic Activity : Another investigation focused on enzyme inhibition, revealing that similar compounds could inhibit protease activity by binding to the active site, thereby disrupting normal cellular functions .
Table 2: Summary of Biological Studies
| Study Focus | Findings |
|---|---|
| CNS Activity | Increased serotonin levels in rat models |
| Enzyme Inhibition | Protease activity inhibited by binding to active site |
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for optimizing the synthesis yield of this compound?
- Answer : Synthesis optimization requires iterative adjustments to reaction conditions. For example, varying solvent polarity (e.g., DMF vs. THF) and temperature can influence cyclization efficiency. Evidence from synthetic chemistry roles emphasizes literature-driven route design and troubleshooting reaction inefficiencies, such as byproducts from incomplete amide bond formation . Additionally, monitoring reactions via TLC or HPLC (as seen in pharmacopeial purity assessments ) ensures intermediate stability.
Q. How can researchers validate the structural integrity of this compound using analytical techniques?
- Answer : Combine NMR (1H/13C) to confirm cyclohexenyl and dimethoxyphenyl substituents, and LC-MS for molecular weight verification. Purity assessment via HPLC with UV detection (e.g., at 254 nm) aligns with pharmacopeial standards for related amino acid derivatives . For chiral centers, chiral chromatography or optical rotation measurements are critical .
Q. What stability studies are essential for ensuring compound integrity during storage?
- Answer : Conduct accelerated stability testing under varied conditions (e.g., 40°C/75% RH for 6 months) to assess degradation pathways. Monitor hydrolytic susceptibility of the carbamoyl group using HPLC, as seen in propanoic acid derivative studies . Lyophilization or inert atmosphere storage may mitigate oxidation of the cyclohexenyl moiety .
Advanced Research Questions
Q. How can computational modeling guide the design of biological assays for this compound?
- Answer : Molecular docking (e.g., AutoDock Vina) predicts interactions with target proteins, such as enzymes with hydrophobic active sites accommodating the cyclohexenyl group. MD simulations assess conformational stability of the carbamoyl-propanoic acid backbone in physiological conditions. Such methods are validated in environmental chemical studies .
Q. What experimental design frameworks are suitable for evaluating pharmacological activity in vitro?
- Answer : Use a split-plot design to test multiple concentrations and biological replicates efficiently, as applied in agricultural chemical trials . For dose-response assays, include positive controls (e.g., known inhibitors for enzyme targets) and normalize data to account for solvent effects on the dimethoxyphenyl group .
Q. How should researchers resolve contradictions in solubility data across studies?
- Answer : Reassess solvent systems using Hansen solubility parameters to explain discrepancies. For instance, the compound’s low aqueous solubility (due to the hydrophobic cyclohexenyl group) may require co-solvents like DMSO, as noted in pesticide formulation studies . Validate findings via nephelometry or dynamic light scattering .
Q. What strategies mitigate off-target effects in mechanistic studies?
- Answer : Employ orthogonal assays (e.g., SPR for binding affinity and cellular thermal shift assays for target engagement). For carbamoyl-containing compounds, confirm specificity using knockout cell lines or competitive inhibitors, following methodologies in advanced pharmacology courses .
Methodological Considerations from Evidence
- Synthesis & Analysis : highlights iterative route design and problem-solving, while pharmacopeial standards provide purity benchmarks.
- Environmental Impact : Adapt degradation pathway frameworks from environmental fate studies to assess ecological risks.
- Experimental Design : Split-plot methodologies and computational modeling are transferable to pharmacological and stability testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
